N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O3/c1-14(30)15-5-4-6-17(11-15)27-22(31)13-29-21-10-9-16(25)12-19(21)23(28-24(29)32)18-7-2-3-8-20(18)26/h2-12H,13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROZFHJXZNIELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Its structure features a quinazoline core, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 373.83 g/mol. The structural characteristics include:
- Acetyl group : Contributes to lipophilicity.
- Chloro and fluoro substituents : Enhance biological activity through electronic effects.
- Quinazoline moiety : Known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CA1-e | A2780 (ovarian) | 22.76 | |
| CA1-g | HepG2 (liver) | 37.59 | |
| CA1-f | MDA-MB-231 (breast) | 70-90 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In preliminary evaluations, quinazoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound exhibited marked effectiveness against:
| Bacteria | Activity Level | Reference |
|---|---|---|
| Bacillus subtilis | Significant | |
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Low |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation and bacterial growth. Quinazoline derivatives are known to interact with various cellular targets, including kinases involved in signaling pathways critical for tumor growth and survival.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of a quinazoline derivative structurally related to this compound on A2780 ovarian cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant tumor cell death at concentrations lower than those toxic to normal cells.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of quinazoline derivatives against resistant bacterial strains. The study found that certain modifications in the structure enhanced antibacterial potency significantly, suggesting that the presence of halogen atoms like chlorine and fluorine plays a crucial role in increasing membrane permeability and interaction with bacterial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone-Acetamide Family
Key structural analogues include compounds with modifications to the quinazolinone core, substituents, or acetamide side chains. Below is a comparative analysis based on substituent effects, synthesis, and reported properties:
Q & A
Basic: How can microwave-assisted synthesis be optimized for this compound to improve yield and purity?
Answer:
Microwave-assisted synthesis enhances reaction efficiency by reducing time and energy. For this compound, optimization involves:
- Reaction Parameters: Adjusting microwave power (e.g., 300–500 W) and temperature (80–120°C) to accelerate coupling reactions while avoiding decomposition .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in methanol improves purity (>95%) .
- Monitoring: Real-time TLC or HPLC analysis ensures intermediate stability and product formation .
Basic: What spectroscopic techniques effectively characterize its molecular structure?
Answer:
Key techniques include:
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., observed [M+H]⁺ matches theoretical within ±0.5%) .
- X-ray Crystallography: Resolves dihedral angles (e.g., 54.8–77.5° between fluorophenyl and quinazolinone rings) and hydrogen-bonded dimers (R₂²(10) motifs) .
- FTIR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (quinazolinone ring at ~1600 cm⁻¹) .
Advanced: How do dihedral angles and hydrogen bonding affect conformational stability?
Answer:
- Dihedral Angles: Variations (e.g., 44.5–56.2°) between substituents influence steric repulsion and planarity. Larger angles reduce π-π stacking but enhance solubility .
- Hydrogen Bonding: N–H···O interactions (bond length ~2.8–3.0 Å) stabilize dimer formation, critical for crystal packing and solid-state reactivity .
- Methodology: Single-crystal X-ray diffraction and Hirshfeld surface analysis quantify intermolecular interactions .
Advanced: What computational methods predict electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., 4.2–5.1 eV) to predict charge transfer and nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MESP): Maps electron-rich regions (e.g., carbonyl oxygen) for hydrogen bond acceptor propensity .
- Software: Gaussian 09 with B3LYP/6-311++G(d,p) basis set validates experimental spectral data .
Basic: What are common synthetic challenges, and how are side reactions minimized?
Answer:
- Challenges: Competing amide hydrolysis or fluorophenyl ring dehalogenation under acidic conditions.
- Mitigation: Use anhydrous solvents (e.g., DCM), low temperatures (0–5°C) during coupling, and triethylamine to neutralize HCl byproducts .
- Side Reactions: Monitor via LC-MS; quench unreacted intermediates with ice-cold HCl .
Advanced: How does the 2-fluorophenyl group influence binding affinity?
Answer:
- Steric Effects: Fluorine’s small size reduces steric hindrance, enhancing target pocket penetration.
- Electron Withdrawal: The fluorine atom increases electrophilicity of adjacent carbons, improving interactions with kinase active sites (e.g., ATP-binding domains) .
- Validation: Molecular docking (AutoDock Vina) and MD simulations assess binding free energy (ΔG) and pose stability .
Basic: What protocols ensure high-purity recrystallization?
Answer:
- Solvent Selection: Use methylene chloride/hexane (1:3 v/v) for slow evaporation, yielding needle-shaped crystals .
- Purity Checks: Melting point analysis (e.g., 473–475 K) and HPLC (≥98% purity with C18 column, acetonitrile/water mobile phase) .
Advanced: How are theoretical vs. experimental spectral discrepancies resolved?
Answer:
- FTIR Discrepancies: Adjust for solvent polarity effects (e.g., DCM vs. gas phase) using polarizable continuum models (PCM) in DFT .
- NMR Shifts: Account for dynamic effects (e.g., proton exchange) by comparing GIAO-calculated shifts with experimental ¹H/¹³C spectra .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies study its potential as a kinase inhibitor?
Answer:
- Structural Analogs: Compare with AZD8931 (EGFR inhibitor) to identify conserved pharmacophores (e.g., quinazolinone core) .
- Assays: Kinase inhibition profiling (e.g., ADP-Glo™) at varying concentrations (0.1–10 µM) to determine IC₅₀ values .
- SAR Studies: Modify the 3-acetylphenyl group to optimize lipophilicity (clogP) and cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
